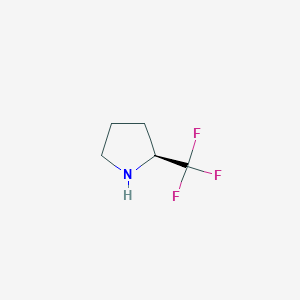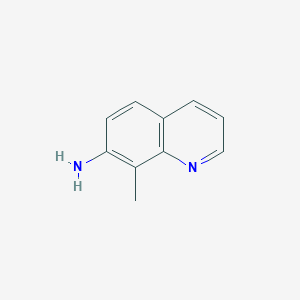
Azdddapr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides but has been modified to include an azido group at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions of the ribose moiety. This compound has garnered significant interest due to its potent antiviral properties, particularly against human immunodeficiency virus (HIV).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-azido-2,6-diaminopurine-2’,3’-dideoxyriboside typically involves multiple steps:
Starting Material: The synthesis begins with 2,6-diaminopurine, a purine derivative.
Ribosylation: The purine base is ribosylated to attach the ribose moiety.
Azidation: The hydroxyl group at the 3’ position of the ribose is replaced with an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction, often using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
Reduction Product: 3’-Amino-2,6-diaminopurine-2’,3’-dideoxyriboside.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside has several scientific research applications:
Antiviral Research: It has shown potent activity against HIV by inhibiting viral replication.
Biochemical Studies: Used as a tool to study nucleoside analogs and their interactions with enzymes.
Medicinal Chemistry: Investigated for its potential use in developing new antiviral drugs.
Molecular Biology: Utilized in studies involving nucleic acid synthesis and modification.
作用机制
The compound exerts its antiviral effects primarily by inhibiting viral DNA synthesis. It is incorporated into the viral DNA by reverse transcriptase, leading to chain termination. This prevents the virus from replicating and spreading . The azido group at the 3’ position is crucial for this mechanism, as it prevents the formation of phosphodiester bonds necessary for DNA elongation.
相似化合物的比较
Similar Compounds
2,6-Diaminopurine-2’,3’-dideoxyriboside: Lacks the azido group and has different antiviral properties.
3’-Fluoro-2,6-diaminopurine-2’,3’-dideoxyriboside: Contains a fluoro group instead of an azido group.
2’,3’-Dideoxyadenosine: Another nucleoside analog with potent antiviral activity.
Uniqueness
3’-Azido-2,6-diaminopurine-2’,3’-dideoxyriboside is unique due to its azido group, which enhances its antiviral activity and selectivity. This modification allows it to effectively inhibit HIV replication, making it a valuable compound in antiviral research .
属性
CAS 编号 |
114753-52-5 |
|---|---|
分子式 |
C10H13N9O2 |
分子量 |
291.27 g/mol |
IUPAC 名称 |
[(2S,3S,5R)-3-azido-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N9O2/c11-8-7-9(16-10(12)15-8)19(3-14-7)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H4,11,12,15,16)/t4-,5+,6+/m0/s1 |
InChI 键 |
BFTAFRDMRHNFKO-KVQBGUIXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-] |
Key on ui other cas no. |
114753-52-5 |
同义词 |
3'-azido-2',3'-dideoxy-2-aminoadenosine 3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside 3'-azido-2-amino-2',3'-dideoxyadenosine AzddDAPR |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B56499.png)






